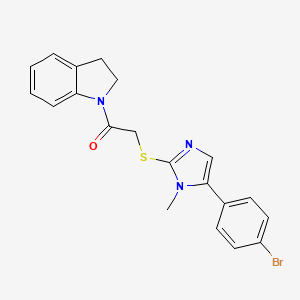

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone belongs to a class of imidazole-based derivatives characterized by a thioether-linked ethanone moiety and an indolinyl group. These compounds are typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Their biological relevance is inferred from studies on similar imidazole derivatives, which exhibit antifungal, cytotoxic, or enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3OS/c1-23-18(15-6-8-16(21)9-7-15)12-22-20(23)26-13-19(25)24-11-10-14-4-2-3-5-17(14)24/h2-9,12H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESVBXQJGQNZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure

The compound can be structurally represented as follows:

This structure features an imidazole ring, a bromophenyl group, and an indoline moiety, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

- Minimum Inhibitory Concentration (MIC) :

The biological activity of imidazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function. The presence of halogen substitutions, such as bromine in this compound, enhances its lipophilicity and facilitates membrane penetration, leading to increased efficacy against pathogens .

Cytotoxicity Studies

In evaluating the safety profile of the compound, cytotoxicity tests were performed on human cell lines, including HEK293 cells.

- Results :

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, comparisons can be made with other imidazole derivatives:

| Compound Name | Structure | MIC (MRSA) | Cytotoxicity (HEK293) |

|---|---|---|---|

| Compound A | Structure A | ≤0.25 µg/mL | Low |

| Compound B | Structure B | 16 µg/mL | Moderate |

| Target Compound | Structure | ≤0.25 µg/mL | Low |

Study 1: Antimicrobial Screening

A recent screening campaign evaluated a library of imidazole derivatives for their antimicrobial properties. The target compound was highlighted for its remarkable activity against MRSA and C. neoformans, outperforming many analogs in terms of potency and selectivity .

Study 2: Structural Optimization

Research focused on modifying the indole and imidazole components to enhance biological activity. Variants with different substitutions were synthesized and tested, revealing that halogenated derivatives consistently exhibited superior antimicrobial effects while maintaining low toxicity profiles .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Halogenation: Bromine at the 4-position of the phenyl ring is conserved across analogs, suggesting a role in electronic effects or target binding. Dual halogenation (e.g., 3-chlorophenyl in CAS 1226436-12-9) may enhance cytotoxicity . Indolinyl vs. Other Groups: The indolinyl moiety is retained in most analogs, but its replacement with hydroxyphenyl (CAS 3) shifts activity toward enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.